- The chemistry of occurrence of taxane derivatives. XIII. The oxidation of 10-deacetylbaccatin III, Gazzetta Chimica Italiana, 1994, 124(6), 253-7

Cas no 92950-42-0 (13-Oxo-10-deacetyl Baccatin III)

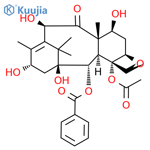

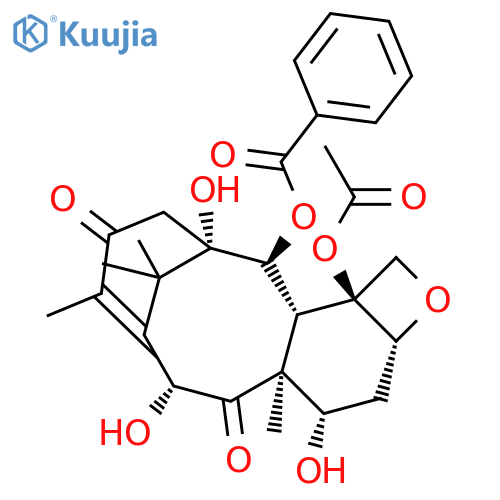

92950-42-0 structure

Nombre del producto:13-Oxo-10-deacetyl Baccatin III

Número CAS:92950-42-0

MF:C29H34O10

Megavatios:542.574269771576

CID:1062999

13-Oxo-10-deacetyl Baccatin III Propiedades químicas y físicas

Nombre e identificación

-

- 13-Oxo-10-deacetyl Baccatin III

- 10-Deacetyl-13-oxobaccatin III

- 13-Oxo-10-deacetyl B

- (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione (ACI)

- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione, 12b-(acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-, [2aR-(2aα,4β,4aβ,6β,11α,12α,12aα,12bα)]- (ZCI)

-

- Renchi: 1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1

- Clave inchi: WMZBAMYUOYXRSF-RIFKXWPOSA-N

- Sonrisas: O([C@@]12CO[C@@H]1C[C@H](O)[C@@]1([C@@H]2[C@@H]([C@@]2(CC(=O)C(C)=C([C@H](C1=O)O)C2(C)C)O)OC(C1C=CC=CC=1)=O)C)C(=O)C

Atributos calculados

- Calidad precisa: 542.21500

Propiedades experimentales

- PSA: 156.66000

- Logp: 1.29000

13-Oxo-10-deacetyl Baccatin III PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-477828-5mg |

13-Oxo-10-deacetyl Baccatin III, |

92950-42-0 | 5mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AH89323-50mg |

10-Deacetyl-13-oxobaccatin III |

92950-42-0 | 50mg |

$1408.00 | 2023-12-29 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-477828-5 mg |

13-Oxo-10-deacetyl Baccatin III, |

92950-42-0 | 5mg |

¥2,858.00 | 2023-07-11 | ||

| TRC | O850110-5mg |

13-Oxo-10-deacetyl Baccatin III |

92950-42-0 | 5mg |

$ 181.00 | 2023-09-06 | ||

| TRC | O850110-50mg |

13-Oxo-10-deacetyl Baccatin III |

92950-42-0 | 50mg |

$ 1431.00 | 2023-09-06 | ||

| A2B Chem LLC | AH89323-5mg |

10-Deacetyl-13-oxobaccatin III |

92950-42-0 | 5mg |

$283.00 | 2023-12-29 | ||

| A2B Chem LLC | AH89323-20mg |

10-Deacetyl-13-oxobaccatin III |

92950-42-0 | ≥98% | 20mg |

$677.00 | 2024-07-18 |

13-Oxo-10-deacetyl Baccatin III Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Periodic acid (H5IO6) Solvents: 1,4-Dioxane , Water

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Solvents: Acetone ; rt → -50 °C; 20 min, -50 °C

1.2 Reagents: Isopropanol

1.2 Reagents: Isopropanol

Referencia

- Preparation and pharmaceutical composition of Δ12,13-isotaxol analogs for use as antineoplastic agents, United States, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

Referencia

- Baccatin III derivatives: reduction of the C-11, C-12 double bond, Tetrahedron, 1995, 51(7), 1985-94

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; 1 h, -78 °C

Referencia

- Diastereoselective 14β-Hydroxylation of Baccatin III Derivatives, Journal of Organic Chemistry, 2003, 68(25), 9773-9779

Synthetic Routes 5

Condiciones de reacción

Referencia

- Semi-synthetic taxanes with anti-tumoral activity, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; -78 °C

1.2 Reagents: Dimethyl sulfide , Pyridine ; rt

1.2 Reagents: Dimethyl sulfide , Pyridine ; rt

Referencia

- A process for the preparation of 14--hydroxybaccatin III 1,14-carbonate, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; overnight, rt

Referencia

- Modification of taxane A ring via maneuvering of the C-11 double bond of 10-deacetylbaccatin III to get novel rearranged taxoids, Letters in Organic Chemistry, 2008, 5(8), 687-691

13-Oxo-10-deacetyl Baccatin III Raw materials

13-Oxo-10-deacetyl Baccatin III Preparation Products

- Docetaxel Impurity 19 (92950-45-3)

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)tetradecahydro-4,6,7,8,9,11-hexahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one (1162262-53-4)

- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)tetradecahydro-4,6,8,9,11-pentahydroxy-4a,7,8-trimethyl-13-methylene-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one (1162262-52-3)

- 13-Oxo-10-deacetyl Baccatin III (92950-42-0)

13-Oxo-10-deacetyl Baccatin III Literatura relevante

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

92950-42-0 (13-Oxo-10-deacetyl Baccatin III) Productos relacionados

- 78432-78-7(19-Hydroxybaccatin III)

- 151636-94-1(7-epi-10-Oxo-10-deacetyl Baccatin III)

- 27548-93-2(Baccatin III)

- 32981-86-5(10-Deacetylbaccatin III)

- 71629-92-0(7-epi-10-Deacetyl Baccatin III)

- 172018-16-5(13-epi-10-Deacetyl Baccatin III)

- 32981-90-1(BACCATIN III(P))

- 2060005-46-9(7-cyano-6-methyl-1H-indole-2-carboxylic acid)

- 2172090-40-1(1-{3-amino-3-1-(propan-2-yl)-1H-1,2,3-triazol-5-ylpyrrolidin-1-yl}-2,2,2-trifluoroethan-1-one)

- 1935929-16-0(3-Amino-3-(2-methylfuran-3-yl)propanamide)

Proveedores recomendados

江苏科伦多食品配料有限公司

Miembros de la medalla de oro

Proveedor de China

Reactivos

Taian Jiayue Biochemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

钜澜化工科技(青岛)有限公司

Miembros de la medalla de oro

Proveedor de China

Lote

Minglong (Xianning) Medicine Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote